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molecular formula C12H11NO3 B8573821 Methyl 3-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate

Methyl 3-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate

Cat. No. B8573821
M. Wt: 217.22 g/mol
InChI Key: ZMSCLXROJSYJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585878B2

Procedure details

Methyl 3-amino-4-(1-hydroxy-3-methoxy-2-methyl-3-oxopropyl)benzoate was treated with hydrochloric acid in 1,4-dioxane to obtain methyl 3-methyl-2-oxo-1,2-dihydroquinolin-7-carboxylate.
Name
Methyl 3-amino-4-(1-hydroxy-3-methoxy-2-methyl-3-oxopropyl)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH:12](O)[CH:13]([CH3:18])[C:14](OC)=[O:15])[C:5]([O:7][CH3:8])=[O:6].Cl>O1CCOCC1>[CH3:18][C:13]1[C:14](=[O:15])[NH:1][C:2]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[CH:3]=2

Inputs

Step One
Name
Methyl 3-amino-4-(1-hydroxy-3-methoxy-2-methyl-3-oxopropyl)benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C=CC1C(C(C(=O)OC)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C(NC2=CC(=CC=C2C1)C(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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